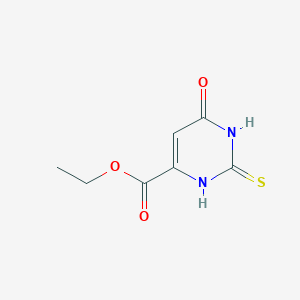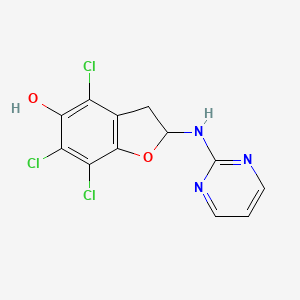
5-Benzofuranol, 4,6,7-trichloro-2,3-dihydro-2-(2-pyrimidinylamino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6,7-trichloro-2-(pyrimidin-2-ylamino)-2,3-dihydrobenzofuran-5-ol is a chemical compound with the molecular formula C12H7Cl3N2O2. It is known for its unique structure, which includes a benzofuran ring substituted with chlorine atoms and a pyrimidinylamino group.
Vorbereitungsmethoden
The synthesis of 4,6,7-trichloro-2-(pyrimidin-2-ylamino)-2,3-dihydrobenzofuran-5-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the benzofuran ring: This step involves the cyclization of a suitable precursor to form the benzofuran core.
Chlorination: The benzofuran ring is then chlorinated at the 4, 6, and 7 positions using reagents such as chlorine gas or N-chlorosuccinimide (NCS).
Amination: The chlorinated benzofuran is reacted with pyrimidine-2-amine under suitable conditions to introduce the pyrimidinylamino group at the 2-position.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and automated systems to ensure consistency and scalability .
Analyse Chemischer Reaktionen
4,6,7-trichloro-2-(pyrimidin-2-ylamino)-2,3-dihydrobenzofuran-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The chlorine atoms on the benzofuran ring can be substituted with other groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4,6,7-trichloro-2-(pyrimidin-2-ylamino)-2,3-dihydrobenzofuran-5-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 4,6,7-trichloro-2-(pyrimidin-2-ylamino)-2,3-dihydrobenzofuran-5-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved are still under investigation.
Vergleich Mit ähnlichen Verbindungen
4,6,7-trichloro-2-(pyrimidin-2-ylamino)-2,3-dihydrobenzofuran-5-ol can be compared with other similar compounds, such as:
4,6,7-trichloro-2-(pyrimidin-2-ylamino)-2,3-dihydrobenzofuran-5-methanol: This compound has a similar structure but with a methanol group instead of a hydroxyl group.
4,6,7-trichloro-2-(pyrimidin-2-ylamino)-2,3-dihydrobenzofuran-5-amine: This compound has an amine group instead of a hydroxyl group.
The uniqueness of 4,6,7-trichloro-2-(pyrimidin-2-ylamino)-2,3-dihydrobenzofuran-5-ol lies in its specific substitution pattern and the presence of the hydroxyl group, which may contribute to its distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
354552-50-4 |
|---|---|
Molekularformel |
C12H8Cl3N3O2 |
Molekulargewicht |
332.6 g/mol |
IUPAC-Name |
4,6,7-trichloro-2-(pyrimidin-2-ylamino)-2,3-dihydro-1-benzofuran-5-ol |
InChI |
InChI=1S/C12H8Cl3N3O2/c13-7-5-4-6(18-12-16-2-1-3-17-12)20-11(5)9(15)8(14)10(7)19/h1-3,6,19H,4H2,(H,16,17,18) |
InChI-Schlüssel |
HNIMAFWOIDLBIU-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(OC2=C1C(=C(C(=C2Cl)Cl)O)Cl)NC3=NC=CC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



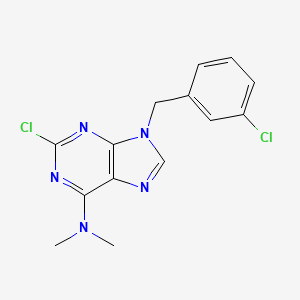
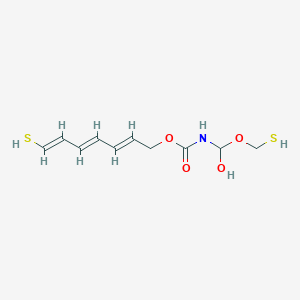

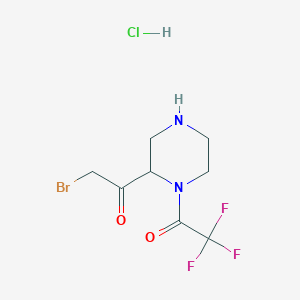

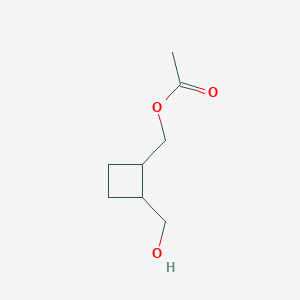
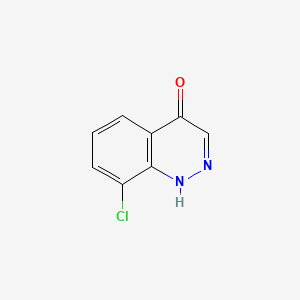
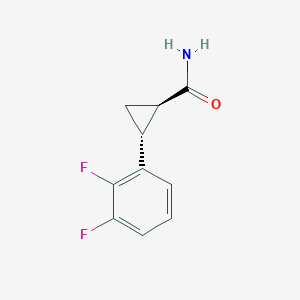

![2-(4-Methoxyphenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione](/img/structure/B12927847.png)
![2-Chloro-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B12927853.png)
![3-(2,6-Difluorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12927858.png)
